4-Pentyl-4'-(p-tolyl)-1,1'-bi(cyclohexane)
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Overview
Description
4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) is a complex organic compound characterized by its unique structure, which includes a pentyl group and a p-tolyl group attached to a bicyclohexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane derivatives with pentyl and p-tolyl groups under controlled conditions. The reaction may involve the use of catalysts such as palladium or nickel to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
Scientific Research Applications
4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentyl-4’-(m-tolyl)-1,1’-bi(cyclohexane)
- 4-Pentyl-4’-(o-tolyl)-1,1’-bi(cyclohexane)
- 4-Hexyl-4’-(p-tolyl)-1,1’-bi(cyclohexane)
Uniqueness
4-Pentyl-4’-(p-tolyl)-1,1’-bi(cyclohexane) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-methyl-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38/c1-3-4-5-6-20-9-13-22(14-10-20)24-17-15-23(16-18-24)21-11-7-19(2)8-12-21/h7-8,11-12,20,22-24H,3-6,9-10,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXORHRTUXUPWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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